Benzimidazole-2-boronic acid
Description
Historical Context and Evolution of Benzimidazole (B57391) Chemistry
The story of benzimidazole, a bicyclic aromatic compound composed of fused benzene (B151609) and imidazole (B134444) rings, began in 1872 with the first synthesis reported by Hoebrecker. chemijournal.comijmpronline.com However, significant interest in benzimidazole chemistry truly blossomed in the 1950s. chemijournal.comresearchgate.net This surge was largely due to the discovery that a benzimidazole derivative, specifically 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole, is an integral part of the vitamin B12 structure. chemijournal.com This finding underscored the biological relevance of the benzimidazole scaffold and spurred extensive research into its derivatives. chemijournal.comresearchgate.net
Initially, the synthesis of benzimidazoles involved the ring-closure reaction of benzene-1,2-diamine derivatives. chemijournal.com Over the decades, synthetic methodologies have evolved significantly, with numerous techniques developed to create a vast library of substituted benzimidazoles. ijarsct.co.inrsc.org These methods often involve the condensation of o-phenylenediamines with various reagents like carboxylic acids, aldehydes, or their derivatives. rsc.orgmdpi.com The versatility of the benzimidazole core, with its electron-rich nature and ability to participate in various chemical interactions, has established it as a "privileged structure" in medicinal chemistry, leading to the development of numerous therapeutic agents. chemijournal.comijarsct.co.innih.gov
Significance of Organoboron Compounds in Modern Synthetic and Material Sciences
Organoboron compounds, which feature a carbon-boron bond, have become indispensable tools in modern chemistry. numberanalytics.comfiveable.me Their rise to prominence began in the mid-20th century, largely thanks to the pioneering work of Herbert C. Brown, who received the Nobel Prize in 1979 for his research on organoboranes. numberanalytics.comdergipark.org.tr
The importance of these compounds stems from their unique properties. numberanalytics.com They are generally more stable and less toxic than many other organometallic reagents, making them safer and easier to handle. fiveable.me Their reactivity is highly versatile, enabling a wide array of chemical transformations. numberanalytics.com One of the most significant applications is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which was recognized with the Nobel Prize in 2010. numberanalytics.comdergipark.org.tr This reaction and others, such as hydroboration and Petasis borono-Mannich reactions, are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and natural products. numberanalytics.com
Beyond synthesis, organoboron compounds are crucial in materials science. numberanalytics.com Their unique electronic properties, stemming from the electron-deficient nature of the boron atom, make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. numberanalytics.comrsc.org Boronic acids, a subclass of organoboron compounds, are also key building blocks for covalent organic frameworks (COFs) and hydrogels. nih.gov
Unique Attributes and Research Potential of Benzimidazole-2-boronic Acid
This compound stands at the intersection of benzimidazole and organoboron chemistry, inheriting advantageous properties from both parent structures. The benzimidazole moiety provides a rigid, aromatic platform known for its ability to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov The boronic acid group, on the other hand, imparts the reactivity characteristic of organoboron compounds, including participation in cross-coupling reactions and reversible complex formation with diols. cymitquimica.com
This combination results in a molecule with significant research potential. For instance, derivatives of benzimidazole boronic acid have been investigated as inhibitors for enzymes like phosphoinositide 3-kinases (PI3Ks), which are implicated in diseases such as cancer. google.com The ability of the boronic acid group to interact with biological targets, coupled with the versatile scaffold of the benzimidazole, makes it a promising candidate for drug design. google.comacs.org Furthermore, the compound can serve as a valuable building block in the synthesis of more complex, functional molecules. For example, it can be used to create diaryl-substituted benzimidazoles through Suzuki-Miyaura coupling reactions. dntb.gov.ua The compound is also of interest in the development of chemical sensors. biosynth.comcymitquimica.commdpi.com
Scope and Objectives of Research on this compound Systems
Current and future research on this compound and its derivatives is focused on several key areas. A primary objective is the exploration of its therapeutic potential. This involves designing and synthesizing new derivatives and evaluating their activity against various biological targets, particularly in the context of oncology and infectious diseases. google.combenthamdirect.comresearchgate.net Researchers aim to understand the structure-activity relationships to optimize the inhibitory effects and selectivity of these compounds. benthamdirect.comresearchgate.net
Another major research direction is its application in materials science. The unique photophysical properties that can arise from combining the benzimidazole and boronic acid functionalities are being explored for the development of novel sensors and electronic materials. mdpi.comnih.gov For example, fluorescence sensors based on related structures are being developed for applications in medical diagnostics, such as Boron Neutron Capture Therapy (BNCT). mdpi.comnih.govnih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇BN₂O₂ |
| Molecular Weight | 161.95 g/mol |
| Appearance | Powder |
| CAS Number | 1375184-43-2 |
Data sourced from public chemical databases. biosynth.comcymitquimica.com
Structure
2D Structure
Properties
IUPAC Name |
1H-benzimidazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMOQAOHOLTYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzimidazole 2 Boronic Acid and Its Functionalized Derivatives
Direct Synthetic Routes to Benzimidazole-2-boronic Acid
Direct synthetic strategies aim to introduce the boronic acid functionality at the C2 position of a pre-formed benzimidazole (B57391) ring. These methods are often sought for their atom economy and potentially shorter synthetic sequences.
Boronylation Reactions at the C2 Position of Benzimidazole
Direct C-H borylation at the C2 position of benzimidazoles represents an efficient and direct route to this compound. This transformation is typically achieved using iridium or rhodium catalysts. The C2 position is electronically favored for such reactions due to its relative acidity. For these reactions to proceed effectively, the benzimidazole nitrogen is often protected, for instance, with a methyl or a removable protecting group, to prevent catalyst inhibition and direct the borylation to the desired carbon atom.
A general representation of this reaction involves treating an N-protected benzimidazole with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a transition metal catalyst and a ligand. The reaction conditions, including the choice of solvent, temperature, and ligand, are crucial for achieving high yields and selectivity.
Strategies for Ortho-Directed Metallation and Subsequent Boronylation
Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of benzimidazole synthesis, a directing group installed on the nitrogen atom can facilitate deprotonation at the adjacent C2 position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be trapped with a boron electrophile, such as triisopropyl borate, followed by acidic workup to yield the desired this compound.
The choice of the directing group is critical and must be able to coordinate with the lithium reagent to direct the deprotonation effectively. Common directing groups include amides and carbamates. This strategy allows for precise control over the site of borylation, offering a complementary approach to transition metal-catalyzed C-H activation.
Indirect Synthesis via Precursor Modification
Indirect synthetic routes involve the construction of the benzimidazole ring from precursors that already contain or can be readily converted to the boronic acid functionality. These multi-step sequences often provide greater flexibility for introducing a wide range of substituents on the benzimidazole core.
A highly efficient one-pot protocol for the synthesis of benzimidazole-substituted arylboronic acids has been developed, involving the aerobic oxidative cyclization of 1,2-arylenediamines and formyl-substituted aryl MIDA (N-methyliminodiacetic acid) boronates, with potassium iodide acting as a nucleophilic catalyst. acs.orgresearchgate.net This method allows for the synthesis of these compounds without the need to isolate intermediates. acs.org
Suzuki–Miyaura Cross-Coupling Reactions Utilizing Halogenated Benzimidazoles and Boronic Esters/Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction can be employed by coupling a 2-halobenzimidazole (e.g., 2-chloro- or 2-bromobenzimidazole) with a diboron (B99234) reagent, such as bis(pinacolato)diboron. This palladium-catalyzed reaction, often referred to as a Miyaura borylation, provides the corresponding 2-benzimidazole boronate ester, which can then be hydrolyzed to the boronic acid.
The reaction conditions for this transformation have been well-established and typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly influence the reaction's efficiency and substrate scope.
Table 1: Examples of Suzuki-Miyaura Borylation of 2-Halobenzimidazoles
| 2-Halobenzimidazole | Boron Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chlorobenzimidazole | B₂pin₂ | Pd(OAc)₂ | SPhos | KOAc | Dioxane | 85 |
This is an interactive data table. The values are representative examples from the literature.
Buchwald–Hartwig Amination Reactions for Benzimidazole-Boronic Acid Precursors
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While not a direct method for installing a boronic acid group, it is a crucial step in multi-step syntheses of functionalized benzimidazole-boronic acid precursors. For instance, a 2-aminobenzimidazole (B67599) derivative can be synthesized via Buchwald-Hartwig amination of a 2-halobenzimidazole. The resulting amino group can then be further functionalized or used to direct subsequent reactions, ultimately leading to the desired boronic acid derivative through a series of transformations.
This palladium-catalyzed amination of aryl halides is a versatile method for creating C-N bonds with a wide range of amines. rsc.orgbeilstein-journals.org
Palladium-Catalyzed Functionalization Strategies
Palladium catalysis plays a pivotal role in various strategies for the functionalization of the benzimidazole core, which can be leveraged for the synthesis of this compound and its derivatives. Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed transformations are instrumental.
For example, palladium-catalyzed C-H activation/functionalization at the C2 position of benzimidazole can be used to introduce other functionalities that can later be converted to a boronic acid group. This approach offers a direct way to functionalize the benzimidazole core, which can then be elaborated into the target boronic acid.
Furthermore, palladium-catalyzed coupling reactions are essential in multi-step sequences where the benzimidazole ring is constructed from functionalized precursors. These strategies provide a high degree of control over the final structure and allow for the introduction of diverse substituents on the benzimidazole scaffold.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bis(pinacolato)diboron |
| Triisopropyl borate |
| N-methyliminodiacetic acid |
| 2-Chlorobenzimidazole |
| 2-Bromobenzimidazole |
| 2-Aminobenzimidazole |
| Palladium acetate (B1210297) |
| SPhos |
| Potassium acetate |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
Protecting Group Chemistry in Benzimidazole-Boronic Acid Synthesis (e.g., N-Boc Protection)
In the multi-step synthesis of complex molecules like functionalized benzimidazole-2-boronic acids, protecting groups are crucial tools. researchgate.net They are employed to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions during a chemical transformation at another site in the molecule. researchgate.netrsc.org For benzimidazole derivatives, the secondary amine (-NH-) in the imidazole (B134444) ring is a reactive site that can interfere with reactions intended for other parts of the molecule, such as the introduction of the boronic acid moiety.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atoms in the benzimidazole ring system. nih.gov The N-Boc group is introduced by reacting the benzimidazole with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This electrophilic reagent acylates the nitrogen atom, converting the reactive N-H group into a less nucleophilic N-Boc group. This protection strategy prevents unwanted N-alkylation or N-arylation and stabilizes the benzimidazole ring towards certain reaction conditions that might be necessary for installing the boronic acid group. nih.govnih.gov
A key advantage of the Boc group is its stability under a range of conditions, yet it can be removed (deprotected) under relatively mild acidic conditions. nih.govsemanticscholar.org This selective removal is often achieved using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCE) or hydrochloric acid (HCl) in methanol. nih.govsemanticscholar.org This process regenerates the N-H group once its protection is no longer needed, typically in the final stages of the synthesis.
Table 1: N-Boc Protection and Deprotection in Benzimidazole Synthesis
| Step | Reagent(s) | Solvent(s) | Typical Conditions | Purpose |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temperature | To mask the reactive N-H group of the benzimidazole ring. nih.govnih.gov |
| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane (DCE), Methanol (MeOH) | Microwave irradiation or stirring overnight | To remove the Boc group and restore the N-H functionality. nih.govsemanticscholar.org |
Green Chemistry Principles in Benzimidazole-Boronic Acid Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, adhering to the principles of green chemistry to minimize environmental impact. uobaghdad.edu.iq These principles are increasingly being applied to the synthesis of benzimidazole derivatives, focusing on the use of safer solvents, milder reaction conditions, and more efficient catalysts. researchgate.netacs.org
Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. acs.org The synthesis of benzimidazole derivatives has been successfully demonstrated in aqueous media. nih.govacs.org For instance, methods involving the condensation of o-phenylenediamines with aldehydes can be catalyzed by substances like L-proline or boric acid in water, often at reflux temperatures. nih.govwordpress.com Surfactants such as sodium lauryl ether sulfate (B86663) (SLES) can also be used to create micelles in water, which helps to solubilize organic starting materials and promote the reaction at ambient temperatures, eliminating the need for hazardous organic solvents. researchgate.net
Eliminating the solvent entirely represents a significant step forward in green synthesis. Solvent-free, or solid-state, reactions reduce waste, cost, and the hazards associated with volatile organic compounds. researchgate.net The synthesis of benzimidazoles has been achieved under solvent-free conditions through methods like grinding or ball milling. nsf.govnih.gov These techniques use mechanical energy to facilitate the reaction between solid reactants, often without the need for a catalyst. nih.gov In other approaches, a catalytic amount of a substance like a Brønsted acidic ionic liquid gel or zinc acetate is mixed directly with the solid reactants and heated, leading to high yields of the desired benzimidazole product with a simple work-up procedure. semanticscholar.orgsdsu.edu
Table 2: Examples of Green Synthetic Approaches for Benzimidazoles
| Green Principle | Method/Catalyst | Conditions | Advantages |
|---|---|---|---|
| Aqueous Media | Boric Acid Catalyst | Water, Room Temperature | Avoids organic solvents, mild conditions, inexpensive catalyst. uobaghdad.edu.iqwordpress.com |
| Aqueous Media | L-Proline Catalyst | Water, Reflux | Inexpensive organocatalyst, good to excellent yields. nih.gov |
| Solvent-Free | Ball Milling | Mechanical grinding, no solvent | Eliminates solvent waste, high efficiency, simple. nih.gov |
| Solvent-Free | p-Toluenesulfonic acid | Grinding, no solvent | High efficiency, short reaction time, simple product isolation. nsf.gov |
| Mild Conditions | Boron Sulfonic Acid | Water, Room Temperature | High conversions, short reaction times, recyclable catalyst. acs.org |
Characterization Techniques for Confirming Synthetic Products (Excluding Basic Identification Data)
Beyond standard techniques like melting point and basic 1H/13C NMR for routine identification, advanced analytical methods are necessary to fully elucidate the structural and electronic properties of this compound and its derivatives.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful and indispensable technique for characterizing boron-containing compounds. researchgate.net ¹¹B NMR provides direct information about the local environment of the boron atom. nsf.gov It can distinguish between the trigonal planar (sp²) hybridization of a free boronic acid and the tetrahedral (sp³) hybridization of a boronate ester or a boronate anion. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the substituents on the boron atom. For instance, the conversion of a boronic acid to a boronate ester upon binding with a diol results in a significant upfield shift in the ¹¹bB NMR spectrum, which can be used to monitor binding events and determine pKa values. nsf.govnih.gov
Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information for crystalline compounds. nih.gov It allows for the precise determination of the three-dimensional molecular structure in the solid state, including exact bond lengths, bond angles, and torsion angles. researchgate.net For this compound, X-ray crystallography can confirm the planarity of the benzimidazole ring system, reveal the geometry around the boron atom, and detail intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the crystal packing. researchgate.netnih.gov This detailed structural insight is crucial for understanding the compound's physical properties and its potential interactions with biological targets. nih.gov
Table 3: Advanced Characterization Techniques
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹¹B NMR Spectroscopy | Boron hybridization state (sp² vs. sp³), coordination environment, pKa determination, monitoring of binding events. nsf.govnih.gov | Confirms the presence and electronic state of the boronic acid moiety; essential for studying interactions with diols or other Lewis bases. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions (e.g., hydrogen bonding, π-π stacking). researchgate.netnih.gov | Provides unambiguous proof of structure; reveals solid-state packing and non-covalent interactions that influence physical properties. |
Catalytic Applications of Benzimidazole 2 Boronic Acid and Its Complexes
Benzimidazole-Boronic Acid as a Lewis Acid Catalyst
The primary catalytic function of benzimidazole-2-boronic acid stems from the Lewis acidic nature of its boron atom. Organoboron acids are stable and soluble organic Lewis acids that can catalyze a wide variety of chemical reactions. The trivalent boron atom possesses an empty p-orbital, enabling it to accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group. This interaction forms a reversible covalent bond, activating the substrate for subsequent reactions. This mode of catalysis is central to its role in accelerating reactions like carbonyl additions, acylations, and condensations.
Activation of Carbonyl Compounds
A key application of this compound as a Lewis acid catalyst is the activation of carbonyl compounds. By coordinating to the lone pair of electrons on the carbonyl oxygen, the boron center withdraws electron density, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to attack by nucleophiles. This process is a foundational step in many organic reactions, and the use of an organoboron acid like this compound offers a mild and effective alternative to traditional metal-based Lewis acid catalysts.
Table 1: Examples of Carbonyl Activations by Boronic Acid Catalysts This table illustrates the general principle of carbonyl activation by boronic acids, a role extensible to this compound.
| Reaction Type | Carbonyl Compound | Nucleophile | Role of Boronic Acid |
|---|---|---|---|
| Amidation | Carboxylic Acid | Amine | Activates the carboxylic acid carbonyl via formation of a mixed anhydride. |
| Aldol (B89426) Addition | Aldehyde | Enolate | Coordinates to the aldehyde carbonyl, increasing its electrophilicity. |
| Ugi Reaction | Aldehyde/Ketone | Amine/Isocyanide | Activates the iminium ion intermediate formed from the carbonyl and amine. |
| Dehydrative C-Alkylation | 1,3-Diketone | Benzylic Alcohol | Promotes SN1-type reactivity through activation of the alcohol. |
Role in Aldol Addition and Condensation Reactions
The Lewis acidity of benzimidazole-boronic acid is particularly effective in catalyzing Aldol addition and condensation reactions. These reactions, which form a new carbon-carbon bond, typically involve the nucleophilic addition of an enolate to a carbonyl electrophile. Research by Whiting and co-workers demonstrated that an N-butyl-1-benzimidazole-2-phenylboronic acid complex could effectively catalyze Aldol reactions in water. In this process, the boronic acid moiety activates the electrophilic aldehyde. The presence of the benzimidazole (B57391) unit was found to be essential for catalytic activity, as phenylboronic acid alone showed no activity, highlighting the cooperative role of the entire molecular structure.
Bifunctional Catalysis: Synergistic Lewis Acid–Brønsted Base Mechanisms
This compound is a prime example of a bifunctional catalyst, possessing both a Lewis acidic site (the boron atom) and Brønsted basic sites (the nitrogen atoms of the benzimidazole ring). This duality allows for synergistic catalysis, where both an electrophile and a nucleophile can be activated simultaneously by the same catalyst molecule. This cooperative activation can significantly enhance reaction rates and control selectivity.
In the context of the Aldol reaction catalyzed by an N-alkylbenzimidazole phenylboronate, a dual-activation mechanism is proposed. The Lewis acidic boron center activates the aldehyde electrophile. Concurrently, the nitrogen atom of the benzimidazole ring acts as a Brønsted base or hydrogen bond acceptor, interacting with and organizing the enolate nucleophile. This simultaneous activation of both reaction partners within a single catalytic complex lowers the activation energy of the reaction more effectively than either a simple Lewis acid or Brønsted base could alone.
Chelation Effects and Organized Transition States in Catalysis
The ability of this compound to engage in bifunctional catalysis leads to the formation of highly organized, chelated transition states. The formation of dynamic covalent adducts between the organoboron catalyst and substrates can pre-organize the reactants, affording greater control over the reaction's stereochemical outcome.
In the Aldol additions catalyzed by an N-butyl-1-benzimidazole-2-phenylboronic acid complex, the reaction showed a preference for the syn diastereomer. This stereoselectivity is attributed to a well-defined, chair-like transition state where the catalyst, the aldehyde, and the boron enolate are held in a specific orientation. Within this organized assembly, a steric clash between the aldehyde's aryl group and the boronate complex disfavors the transition state leading to the anti product. The benzimidazole nitrogen's hydrogen bond to the enolate is crucial for establishing this organized state. This demonstrates how chelation and bifunctionality work in concert to control reactivity and selectivity.
Development of Recoverable and Reusable Benzimidazole-Boronic Acid Catalytic Systems
For practical and industrial applications, the ability to recover and reuse a catalyst is of paramount importance. While homogeneous catalysts like this compound are highly active, their separation from the reaction mixture can be challenging. A common strategy to overcome this is to immobilize the catalyst on a solid support.
Several methods applicable to this compound have been developed for related compounds. One approach involves attaching the benzimidazole unit to a polymer backbone. For instance, a polymer-supported benzimidazolium-based ionic liquid has been synthesized from poly(vinylbenzyl chloride) and demonstrated to be a recyclable Brønsted acid catalyst. Another strategy focuses on the boronic acid moiety. Boronic acids can be immobilized on polyacrylamide gels or other supports containing cis-diol groups, with which the boronic acid forms a reversible covalent bond. These techniques could be adapted to anchor this compound to a solid phase, allowing for easy separation by filtration and subsequent reuse, thereby enhancing the sustainability and cost-effectiveness of the catalytic process.
Application in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for building molecular complexity with high atom economy and efficiency. Organoboron acids have been shown to be effective catalysts for such transformations.
Boric acid, the simplest boron-based acid, has been successfully used to catalyze the Ugi three-component reaction in aqueous media, producing α-amino amide derivatives in high yields. The Ugi reaction can be catalyzed by both Lewis and Brønsted acids, which facilitate the key step of imine or iminium ion formation. Given its intrinsic Lewis acidity and the potential for bifunctional activation, this compound is a promising candidate for catalyzing MCRs. It can activate the carbonyl component, facilitate the formation of the imine intermediate, and potentially organize the subsequent nucleophilic attack of the isocyanide through a well-defined transition state.
Table 2: Example of a Boric Acid-Catalyzed Ugi Three-Component Reaction This table illustrates the scope of the Ugi reaction catalyzed by boric acid, a reaction class where this compound could serve as an effective bifunctional catalyst.
| Aldehyde | Amine | Isocyanide | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Aniline | tert-Butyl isocyanide | 90 |
| 4-Chlorobenzaldehyde | Aniline | tert-Butyl isocyanide | 88 |
| 4-Methoxybenzaldehyde | Aniline | tert-Butyl isocyanide | 85 |
| Benzaldehyde | 4-Methoxyaniline | tert-Butyl isocyanide | 87 |
| Benzaldehyde | Aniline | Cyclohexyl isocyanide | 85 |
Comparison with Other Organoboron Catalysts (e.g., Boric Acid, Borinic Acids)
The catalytic utility of this compound and its complexes is best understood through a comparative analysis with other common organoboron catalysts, namely boric acid and borinic acids. While all are Lewis acidic and leverage the electron deficiency of the boron center, their structural and electronic differences lead to distinct catalytic behaviors and efficiencies in various organic transformations.
Structural and Electronic Distinctions
The primary difference between these boron-based catalysts lies in the substituents attached to the boron atom. Boric acid (B(OH)₃) is the simplest, featuring three hydroxyl groups. Boronic acids, such as this compound, possess one organic substituent and two hydroxyl groups (R-B(OH)₂). Borinic acids have two organic substituents and only one hydroxyl group (R₂-B(OH)).
These structural variations significantly impact the Lewis acidity of the boron center, which is a cornerstone of their catalytic activity. Borinic acids, with two electron-donating alkyl or aryl groups, generally exhibit enhanced Lewis acidity compared to boronic acids. The presence of the benzimidazole moiety in this compound introduces unique electronic and coordination properties not present in simple aryl or alkyl boronic acids. The nitrogen atoms in the benzimidazole ring can participate in intramolecular coordination or hydrogen bonding, which can modulate the acidity of the boron center and influence the organization of the transition state in a catalytic cycle.
Catalytic Performance in Key Reactions
A direct comparison of catalytic efficacy reveals the specialized roles and advantages of each catalyst type.
Amidation Reactions:
In the context of direct amidation of carboxylic acids and amines, a notable divergence in catalytic competence is observed. Both boronic acids and boric acid have been shown to be effective catalysts for this transformation. They are believed to operate through the formation of acyloxyboron intermediates, which activate the carboxylic acid for nucleophilic attack by the amine.
Conversely, borinic acids are generally not competent catalysts for direct amidation. Mechanistic studies suggest that borinic acids tend to form unreactive amino-carboxylate complexes or undergo protodeboronation under typical amidation conditions, which prevents them from effectively facilitating the reaction. This fundamental difference highlights a key requirement for the catalytic cycle: the need for at least two hydroxyl groups on the boron atom, a condition met by both boric acid and boronic acids like this compound.
Aldol Reactions:
In aldol and related carbonyl addition reactions, the structure of the boronic acid catalyst can be paramount. Research has demonstrated that for certain aldol reactions, the presence of a benzimidazole group within the boronic acid catalyst is crucial for its activity. In these cases, phenylboronic acid, a simpler arylboronic acid, showed no catalytic activity, even when an external benzimidazole was added to the reaction. This suggests a bifunctional catalytic role for this compound, where the benzimidazole nitrogen atoms may act as a Brønsted base to activate the nucleophile, while the Lewis acidic boron center activates the electrophilic aldehyde. This cooperative activation within a single molecule leads to significantly enhanced reactivity and stereoselectivity.
Benzimidazole Synthesis:
Interestingly, boric acid itself is an effective and environmentally benign catalyst for the synthesis of benzimidazoles from the condensation of o-phenylenediamines and aldehydes or carboxylic acids. It serves as a simple Lewis acid promoter for the condensation and subsequent cyclization. While this compound is not typically used to catalyze its own formation, the efficacy of boric acid in this reaction underscores the fundamental catalytic potential of the B(OH)₂ group. The comparison suggests that for straightforward condensations, the simplicity and low cost of boric acid make it a highly practical choice. However, for more complex transformations requiring tailored stereocontrol or substrate activation, the functionalized scaffold of this compound offers distinct advantages.
Summary of Comparative Catalytic Features
To illustrate the differing catalytic capabilities, the following table summarizes the general performance of this compound, boric acid, and borinic acids in representative reactions based on available research findings.
| Catalyst Type | Representative Structure | Key Structural Feature | Amidation Catalysis | Aldol-Type Reactions | Benzimidazole Synthesis |
| This compound | Benzimidazole moiety attached to B(OH)₂ | Effective | Highly Effective (bifunctional catalysis) | Not applicable | |
| Boric Acid | B(OH)₃ | Three hydroxyl groups | Effective | Moderately effective as a general Lewis acid | Effective |
| Borinic Acids | R₂B(OH) | Two organic substituents, one hydroxyl group | Ineffective | Can be effective, especially with electron-withdrawing groups | Not commonly used |
This comparative analysis demonstrates that this compound is not merely another organoboron catalyst but a specialized tool. Its superiority over simpler catalysts like boric acid or phenylboronic acid becomes evident in reactions where intramolecular coordination and bifunctional activation can significantly lower the energy barrier of the reaction and control its stereochemical outcome. Conversely, the inability of borinic acids to catalyze certain reactions like direct amidation clearly defines the structural requirements for an effective catalyst in that context.
Applications in Advanced Materials and Sensor Technologies
Benzimidazole-Boron Complexes as Luminescent Materials
The complexation of benzimidazole-based ligands with boron moieties is a highly effective strategy for creating robust and efficient luminescent materials. This approach often involves forming four-coordinate boron complexes, which enhances the rigidity and planarity of the π-conjugated system, leading to improved emission properties and thermal stability. acs.orgmdpi.com These materials are cheaper and more stable than many transition metal complexes used in luminescence applications. mdpi.com
The optoelectronic properties of benzimidazole-boron complexes can be systematically tuned through targeted molecular design. The key principle involves modifying the molecular structure to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby dictating the emission color, quantum efficiency, and charge transport characteristics. acs.org
Key design strategies include:
Ligand Modification: The choice of the benzimidazole-based ligand is crucial. Incorporating specific substituents on the benzimidazole (B57391) or associated phenyl rings can alter the electronic properties. For instance, using 2-(2-hydroxyphenyl)benzimidazole derivatives as bidentate ligands provides a wide optical gap and strong coordination with boron. acs.org
Substituents on the Boron Atom: Altering the groups attached to the boron atom provides another avenue for tuning. Bulky substituents, such as phenyl groups, can be introduced to create steric hindrance. This separation between the flat luminescent cores of adjacent molecules in the solid state effectively prevents π-π stacking, which would otherwise lead to fluorescence quenching. acs.orgresearchgate.net This strategy is essential for maintaining high emission efficiency in the solid state.
Extension of π-Conjugation: While boron chelation typically extends the π-conjugated skeleton, which can narrow the bandgap, careful ligand selection is necessary to construct wide-bandgap materials suitable for blue emission. acs.org The formation of a rigid, flat boron-bridged π-framework not only intensifies emission but also enhances charge transfer capabilities. acs.org
Benzimidazole-boron complexes are particularly promising as emitters for deep-blue light, a critical component for full-color displays and solid-state lighting. mdpi.com These materials can exhibit highly efficient deep-blue photoluminescence (PL) and electroluminescence (EL). acs.org
For example, two four-coordinate boron emitters synthesized from a 2-(2-hydroxyphenyl)benzimidazole ligand demonstrated intense deep-blue emissions in solution, with fluorescence quantum yields exceeding 0.70. acs.orgresearchgate.net Crucially, they maintained high efficiency (around 0.50) in the solid state, a direct result of bulky substituents preventing aggregation-caused quenching. acs.orgresearchgate.net
When integrated into OLEDs, these materials have shown high-performance deep-blue electroluminescence. Devices using these boron complexes as the emitting layer achieved Commission Internationale de l'Éclairage (CIE) coordinates of (x=0.15, y=0.09) and (x=0.16, y=0.08), which are ideal for pure deep-blue emission in high-definition displays. researchgate.net Some boranil derivatives have demonstrated even deeper blue emissions in the solid state, with CIE y-coordinates smaller than 0.04. mdpi.comresearchgate.net
| Compound Type | Emission Type | Quantum Yield (Solution) | CIE Coordinates (EL) | Reference |
| 2-(2-Hydroxyphenyl)benzimidazole-Boron Complex 1 | Deep-Blue | > 0.70 | (0.15, 0.09) | acs.orgresearchgate.net |
| 2-(2-Hydroxyphenyl)benzimidazole-Boron Complex 2 | Deep-Blue | > 0.70 | (0.16, 0.08) | acs.orgresearchgate.net |
| Halogenated Benzimidazole-Boranils | Deep-Blue | Moderate | x < 0.16, y < 0.04 | mdpi.comresearchgate.net |
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Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This is often attributed to the restriction of intramolecular motion (RIM), such as rotations of peripheral phenyl rings, which deactivates the excited state through non-radiative pathways in solution. nih.govnih.gov
Several benzimidazole derivatives and their boron complexes exhibit AIE or the related Aggregation-Induced Emission Enhancement (AIEE) behavior. rsc.orgsemanticscholar.org For instance, certain 2-(2-hydroxyphenyl)benzimidazole ligands display AIE characteristics when aggregated in a mixture of THF and water. rsc.org The formation of aggregates restricts intramolecular rotations, blocking non-radiative decay channels and opening up a radiative pathway, thus "turning on" the fluorescence. nih.gov This property is highly desirable for applications in solid-state lighting and sensors, where emission in the aggregated state is paramount. nih.govnih.gov
Benzimidazole and its derivatives, including complexes with boron, have garnered attention for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. nih.govresearchgate.net The NLO response of a material is related to its molecular structure, particularly the presence of π-conjugated systems and charge asymmetry.
Studies on benzimidazole metal complexes have shown that their NLO properties are significantly influenced by factors such as molecular energy, bond angles, and the heat of formation. nih.govresearchgate.net While much of the research has focused on complexes with transition metals, the principles extend to organoboron complexes. The inherent charge transfer characteristics within the benzimidazole-boron framework can contribute to a significant second-order or third-order NLO response. For example, the third-order NLO susceptibility (χ³) of some benzimidazole derivatives has been measured to be in the range of 1.87 x 10⁻⁵ to 2.60 x 10⁻⁵ esu. researchgate.net
Benzimidazole-Based Fluorescence Sensors for Boronic Acids
The development of fluorescent sensors for boronic acids is of significant interest, particularly for applications in Boron Neutron Capture Therapy (BNCT), where monitoring the concentration and localization of boron-containing drugs is critical. mdpi.comresearchgate.net Benzimidazole derivatives have emerged as effective platforms for these sensors due to their favorable photophysical properties and ability to interact with boronic acids. mdpi.comresearchgate.net
The detection of boronic acids by benzimidazole-based sensors often relies on the modulation of specific photophysical processes upon binding of the analyte. The primary mechanisms exploited are Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the molecule contains an electron-donating group and an electron-accepting group linked by a π-conjugated system. researchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The binding of an analyte can modulate the efficiency of this charge transfer. For sensing boronic acids, a fluorophore can be designed where the boronic acid moiety itself acts as an electron-withdrawing group. nih.gov When it complexes with a diol (like a saccharide or the sensor itself), its electron-accepting ability changes, altering the ICT process and resulting in a detectable shift in the fluorescence emission. researchgate.netnih.gov
Photoinduced Electron Transfer (PET): PET is a common mechanism for "off-on" fluorescence sensing. bath.ac.uk A typical PET sensor consists of a fluorophore, a spacer, and a receptor (e.g., an amine). In the "off" state, the fluorescence of the fluorophore is quenched because an electron is transferred from the receptor to the photoexcited fluorophore. nih.gov For boronic acid sensing, the system can be designed such that the boronic acid receptor, often in conjunction with an amine, quenches the fluorescence. Upon binding with a diol-containing analyte, the Lewis acidity of the boron center changes, which can inhibit the PET process and restore fluorescence. rsc.orgrsc.org In some designs, the fluorophore itself acts as the electron donor, and the protonated amine/boronic acid group acts as the acceptor; binding the target analyte modulates this "d-PET" process, leading to a fluorescence response. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a photophysical process that occurs in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity. nih.gov Upon excitation, a proton is transferred from the donor to the acceptor, creating a transient keto-tautomer that emits fluorescence at a significantly longer wavelength (a large Stokes shift) than the initial enol form. mdpi.comrsc.org Benzimidazoles bearing an ortho-hydroxy aromatic substituent, such as 2-(2-hydroxyphenyl)benzimidazole (HPBI), are classic ESIPT fluorophores. nih.govmdpi.com The ESIPT process can be disrupted by binding an analyte. When a boronic acid complexes with the hydroxyl group and the imidazole (B134444) nitrogen, it prevents the proton transfer from occurring. nih.govnih.gov This inhibition of ESIPT quenches the long-wavelength keto emission and often leads to the appearance or enhancement of the shorter-wavelength enol emission, providing a ratiometric sensing signal. nih.govacs.org
| Sensing Mechanism | Principle of Operation | Typical Fluorescence Response |
| Intramolecular Charge Transfer (ICT) | Analyte binding alters the electron-donating/accepting strength of the receptor, modulating the charge transfer character of the excited state. | Shift in emission wavelength. |
| Photoinduced Electron Transfer (PET) | Analyte binding to the receptor moiety inhibits the electron transfer process that quenches the fluorophore. | Fluorescence "turn-on" (increase in intensity). |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Analyte binding to the proton donor/acceptor groups blocks the proton transfer pathway. | Decrease in long-wavelength (keto) emission and increase in short-wavelength (enol) emission (ratiometric change). |
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Quantitative and Selective Detection of Boronic Acid-Containing Agents
The development of advanced sensor technologies has led to the creation of novel fluorescent probes for the specific detection of boronic acid-containing compounds. A notable example is the small molecular-weight fluorescence sensor, BITQ, which is based on a 2-(2-hydroxyphenyl)-1H-benzimidazole skeleton. mdpi.com This sensor was designed to overcome the limitations of previous probes, such as slow reaction times and weak fluorescence. mdpi.com
BITQ exhibits significant and immediate fluorescence upon reacting with boronic acids, such as 4-[¹⁰B]Borono-L-phenylalanine (BPA), a key agent in Boron Neutron Capture Therapy (BNCT). mdpi.com The reaction produces a strong fluorescent signal with a high quantum yield of 0.53 and a post-to-pre-fluorescence ratio of 5.6. mdpi.com This fluorescence plateaus within one minute of mixing, allowing for rapid and quantitative measurements. mdpi.com Research has demonstrated a high linearity (R² = 0.999) for the detection of BPA, with a limit of detection determined to be 19.6 µM and a limit of quantification at 65.3 µM. acs.org This sensitivity is well within the range required for BNCT applications, which typically necessitates an intratumor boron concentration of 2 mM or higher. acs.orgnsf.gov
The selectivity of these benzimidazole-based sensors is a critical feature. The fluorescence of BITQ, for instance, is not significantly affected by major cations commonly found in cells. nsf.gov While some metal ions like Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺ can slightly reduce the fluorescence intensity at very high concentrations, the influence of coexisting trace metal cations is generally considered negligible for the intended application. nsf.gov Another red-emitting sensor, BS-631, also demonstrated high selectivity, showing no fluorescence after incubation with various metal cations. acs.org
Table 1: Performance Characteristics of Benzimidazole-Based Boronic Acid Sensors
| Sensor | Target Analyte | Quantum Yield | Limit of Detection (LOD) | Key Features |
|---|---|---|---|---|
| BITQ | Boronic Acids (e.g., BPA) | 0.53 | Not specified | Rapid reaction (<1 min), high quantum yield, selective against common cations. mdpi.com |
| BS-631 | Boronic Acids (e.g., BPA) | Not specified | 19.6 µM | Red-emitting (631 nm), allows co-staining with blue nuclear dyes (e.g., Hoechst 33342). acs.org |
Applications in Boron Neutron Capture Therapy (BNCT) Imaging and Diagnostics
Boron Neutron Capture Therapy (BNCT) is a targeted cancer therapy that relies on the nuclear capture reaction occurring when boron-10 (¹⁰B) atoms are irradiated with thermal neutrons. mdpi.com The efficacy of BNCT is directly dependent on the amount and localization of ¹⁰B delivered to tumor cells. mdpi.com Therefore, methods for accurately measuring and visualizing the distribution of ¹⁰B-containing agents are crucial for predicting and evaluating therapeutic outcomes. mdpi.com
Fluorescence sensors based on the benzimidazole scaffold, such as BITQ, serve as powerful tools for BNCT diagnostics. mdpi.com They enable the quantification of BNCT agents like Borofalan (BPA) in biological samples. mdpi.com Studies have shown that BITQ can quantify BPA concentrations in mouse blood with a reliability that is comparable to current, more complex methods like inductively coupled plasma-mass spectrometry (ICP-MS). mdpi.com This provides a more accessible and rapid method for assessing the pharmacokinetics of ¹⁰B-boronoagents, which is essential for optimizing treatment protocols. mdpi.com The development of these sensors is a critical step in supporting the creation of next-generation ¹⁰B-boronoagents and advancing BNCT research. mdpi.com
Visualization of Intracellular Boronic Acid Distribution
Understanding the subcellular distribution of BNCT agents is vital, as their destructive effects are confined to a very short range (<10 µm) from the site of the nuclear reaction. nsf.gov Benzimidazole-based fluorescent sensors have proven effective in visualizing the intracellular localization of boronic acids. acs.orgnsf.gov
Upon reaction with BPA, the BITQ sensor allows for the clear visualization of the agent's distribution within living cells using fluorescence microscopy. nsf.gov This capability is crucial for confirming that the BNCT agent is successfully delivered into the intracellular space of cancer cells, often via specific transporters like the L-type amino acid transporter 1 (LAT1). nsf.gov Similarly, the red-emitting sensor BS-631 has been used to clearly visualize the localization of BPA within cells. acs.org A key advantage of BS-631 is its red emission spectrum, which avoids interference with common blue-emitting nuclear stains like DAPI or Hoechst 33342. acs.org This allows for simultaneous imaging of the boronic acid agent and the cell nucleus, providing valuable information on subcellular localization. acs.org
Development of Switching-Type Fluorescence Sensors
A key innovation in this field is the design of "switching-type" or "off/on" fluorescence sensors. mdpi.com These probes are engineered to be non-fluorescent or weakly fluorescent on their own but become highly fluorescent upon binding to their target analyte. This mechanism provides a high signal-to-noise ratio, which is ideal for sensitive detection. mdpi.com
The sensor BITQ is an example of this design. Its core structure is 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI), which reacts rapidly with boronic acid. mdpi.com To achieve the "off/on" property, an electron-donating moiety was introduced to the HPBI skeleton. mdpi.com This addition suppresses the fluorescence of the sensor in its free, unbound state. mdpi.com When BITQ reacts with a boronic acid, a fluorescent complex is formed, effectively "switching on" the fluorescence. nsf.gov This targeted activation allows for the specific detection and imaging of boronic acid-containing agents with minimal background signal. mdpi.com
Benzimidazole-Boronic Acid in Other Advanced Materials
Coordination Polymers and Metal-Organic Frameworks (MOFs) with Boron-Benzimidazole Linkers
The benzimidazole moiety is a well-established building block in the construction of coordination polymers and metal-organic frameworks (MOFs) due to its versatile coordination abilities. rsc.orgunife.it Similarly, ligands containing boronic acid groups have been incorporated into MOFs to create materials with specific recognition capabilities for cis-diol containing biomolecules. However, the scientific literature available does not extensively document the specific use of "Benzimidazole-2-boronic acid" as a linker in the synthesis of coordination polymers or MOFs. Research in this area tends to focus on other functionalized benzimidazole derivatives, such as those with carboxylate groups, to form the framework structure. rsc.orgnih.govrsc.org
Integration into Organic Light-Emitting Devices (OLEDs)
Benzimidazole derivatives are widely utilized in the field of organic electronics, particularly as electron-transporting or emissive materials in Organic Light-Emitting Devices (OLEDs). nih.govnih.gov Their chemical structure can be tailored to achieve desired properties like high triplet energy levels and balanced charge transport, which are crucial for efficient device performance. acs.orgnih.govnih.gov While benzimidazole-based molecules are integral to many high-performance OLEDs, the specific integration of this compound into the final, functional layers of these devices is not a primary focus of the reviewed research. In some synthetic routes for complex bipolar host materials, boronic acid intermediates are used in palladium-catalyzed Suzuki coupling reactions to form the final molecule. acs.orgnih.gov In these cases, the boronic acid group is a reactive site for synthesis rather than a functional component of the final OLED material. acs.orgnih.gov
Medicinal Chemistry and Biological Activity of Benzimidazole 2 Boronic Acid Derivatives
Evaluation of Pharmacological Activities
The pharmacological profile of benzimidazole-2-boronic acid and its derivatives has been investigated across several key areas of therapeutic interest, including their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and antiparasitic agents.
Antimicrobial and Antibacterial Potentials
Benzimidazole (B57391) derivatives are well-established for their broad-spectrum antimicrobial properties. The introduction of a boronic acid moiety can significantly influence this activity.
Recent studies have explored novel functional molecules that incorporate both benzimidazole units and phenylboronic acid units attached to the benzimidazole core. mdpi.com These compounds have demonstrated varying degrees of antimicrobial activity against a panel of human pathogens, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus brasiliensis. mdpi.com When these boronic acid-substituted benzimidazole derivatives were conjugated with glutathione-functionalized graphene quantum dots, they exhibited enhanced efficacy in inhibiting microbial growth, particularly against antibiotic-resistant Staphylococcus strains. mdpi.com
Table 1: Antimicrobial Activity of Phenylboronic Acid-Substituted Benzimidazole Derivatives
| Compound/Derivative | Target Microorganism | Observed Activity | Source |
|---|---|---|---|
| Phenylboronic acid-substituted benzimidazoles | Escherichia coli | Varying degrees of inhibition | mdpi.com |
| Staphylococcus aureus | Varying degrees of inhibition | mdpi.com | |
| Candida albicans | Varying degrees of inhibition | mdpi.com | |
| Aspergillus brasiliensis | Varying degrees of inhibition | mdpi.com | |
| G-GQD-functionalized derivatives | Antibiotic-resistant Staphylococcus | More efficient growth inhibition | mdpi.com |
Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication and is a validated target for antibacterial drugs. The Gyrase B (GyrB) subunit, with its ATPase activity, is a key site for inhibitor binding.
In the quest for new DNA gyrase B inhibitors, a pharmacophore model was developed which suggested that 2,5(6)-substituted benzimidazole derivatives are promising candidates due to their possession of key hydrogen bond donor/acceptor groups. mdpi.comresearchgate.netnih.gov The synthesis of these designed molecules has involved palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between a protected 5-bromo-2-nitrophenyl-benzimidazole and various aryl boronic acids. mdpi.comresearchgate.netnih.gov The resulting compounds are predicted to have favorable interactions with key residues in the DNA gyrase B active site, such as Asn46 and Asp73, thereby promoting an inhibitory effect. mdpi.comresearchgate.netnih.gov Molecular docking studies have further supported the high binding affinity of phenylboronic acid-substituted benzimidazole derivatives to specific protein targets, underscoring their potential as DNA gyrase B inhibitors. mdpi.com
Antiviral Properties (e.g., HIV, Influenza, HCMV)
While the broader class of benzimidazole derivatives has shown significant promise as antiviral agents against a range of viruses including Human Immunodeficiency Virus (HIV), Influenza, and Human Cytomegalovirus (HCMV), specific research on the antiviral properties of this compound and its direct derivatives is not extensively documented in the available literature. The antiviral activity of benzimidazoles is often attributed to their ability to interfere with viral replication processes. For instance, certain benzimidazole ribonucleosides are potent and selective inhibitors of HCMV replication. nih.gov However, further investigation is required to determine if the incorporation of a boronic acid moiety at the 2-position confers or enhances antiviral activity against these specific viruses.
Anticancer and Antitumor Efficacy
The benzimidazole scaffold is a key component in a number of anticancer agents. nih.govresearchgate.net The structural similarity of benzimidazoles to purine (B94841) bases allows them to interact with various biological macromolecules, leading to cytotoxic effects in cancer cells.
In the context of boronic acid derivatives, research has shown that the synthesis of certain benzimidazole-based anticancer agents involves the use of boronic acids as key reagents. For example, a final product with demonstrated efficacy against certain cancer cell lines was afforded through a reaction involving an oxyphenylboronic acid. While this highlights the utility of boronic acids in the synthesis of anticancer benzimidazoles, dedicated studies focusing on the anticancer and antitumor efficacy of this compound itself are limited in the publicly available scientific literature. Novel benzimidazole derivatives are continuously being designed and synthesized, with some showing significant cytotoxicity in various cancer cell lines such as MDA-MB-231, MCF-7, and HT-29. nih.gov
Anti-inflammatory Effects
Anthelmintic and Antiparasitic Applications
The benzimidazole class of compounds includes several widely used anthelmintic drugs for treating parasitic worm infections in both humans and animals. nih.govresearchgate.netresearchgate.netmdpi.com Their mechanism of action typically involves binding to the β-tubulin of the parasite, which disrupts microtubule polymerization and leads to the parasite's death.
While the benzimidazole core is central to this activity, there is a lack of specific research in the available scientific literature on the anthelmintic and antiparasitic applications of this compound and its direct derivatives. Further studies are needed to ascertain whether the addition of a boronic acid group at the 2-position would modulate the known antiparasitic properties of the benzimidazole scaffold.
Antidiabetic Activity (e.g., Dipeptidyl Peptidase-4 (DPP-4) Inhibition)
Benzimidazole derivatives have been identified as a promising scaffold in the development of novel antidiabetic agents, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral hypoglycemics that work by increasing the levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.
Recent research has focused on the synthesis and evaluation of various benzimidazole analogs for their DPP-4 inhibitory potential. In one study, a series of novel benzimidazole compounds were designed and synthesized. asianpubs.org Through in silico molecular docking studies, these compounds were predicted to have a strong binding affinity for the DPP-4 enzyme. asianpubs.orgresearchgate.net Subsequent in vitro testing confirmed these predictions, with several derivatives demonstrating significant DPP-4 inhibition. asianpubs.org One of the most potent compounds identified, designated as SS2A2, exhibited a remarkably low IC50 value of 1.68 µg/mL, which was considerably more active than the control used in the study (11.56 µg/mL). asianpubs.orgresearchgate.net This highlights the potential of the benzimidazole core in designing effective DPP-4 inhibitors.
Furthermore, some benzimidazole derivatives have been investigated as dual inhibitors, targeting both DPP-4 and xanthine (B1682287) oxidase. nih.govbg.ac.rs This dual-inhibition strategy is considered beneficial as targeting xanthine oxidase can help mitigate diabetes-associated vascular complications by reducing oxidative stress. nih.gov In these studies, specific 1,3-disubstituted-benzimidazole-2-imine and 1,3-thiazolo[3,2-a]benzimidazolone derivatives were identified as effective dual inhibitors with IC50 values under 200 μM for both enzymes. nih.govbg.ac.rs
The antidiabetic potential of existing drugs containing a benzimidazole scaffold, such as albendazole (B1665689) and lansoprazole, has also been explored in experimental models of type 2 diabetes. tubitak.gov.tr These studies suggest that benzimidazole derivatives may exert their antidiabetic effects through various mechanisms, including incretin-like effects. tubitak.gov.tr
| Compound | DPP-4 Inhibition (IC50) | Reference |
|---|---|---|
| SS2A2 | 1.68 µg/mL | asianpubs.orgresearchgate.net |
| Control | 11.56 µg/mL | asianpubs.orgresearchgate.net |
| Compound 5 (dual inhibitor) | < 200 µM | nih.govbg.ac.rs |
| Compound 8 (dual inhibitor) | < 200 µM | nih.govbg.ac.rs |
Angiotensin II Receptor Antagonism
Derivatives of benzimidazole have been extensively investigated as potent and selective antagonists of the Angiotensin II (AII) receptor, specifically the AT1 subtype. Blockade of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases.
Early research in this area led to the development of a series of 2-alkyl benzimidazole derivatives that demonstrated significant AII receptor antagonist activity. nih.gov These compounds were shown to displace Angiotensin II in in vitro binding studies with IC50 values in the micromolar to nanomolar range (10⁻⁵ to 10⁻⁷ M). nih.gov Furthermore, they effectively antagonized the hypertensive effects of AII in in vivo models. nih.gov
Subsequent studies have focused on optimizing the benzimidazole scaffold to enhance potency and oral bioavailability. For instance, the introduction of a carboxylic acid group at the 7-position of the benzimidazole ring was found to be crucial for potent and functionally non-competitive antagonism. nih.gov This led to the discovery of highly potent antagonists like CV-11194 and CV-11974. nih.gov
Further modifications, such as the incorporation of acidic heterocycles as bioisosteres for the commonly used tetrazole ring, have also been explored. acs.org Derivatives bearing 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings were found to have a high affinity for the AT1 receptor, with IC50 values in the 10⁻⁶ to 10⁻⁷ M range. acs.org These compounds also showed strong inhibition of the AII-induced pressor response, with some exhibiting over 50% inhibition at a dose of 1 mg/kg orally. acs.org The improved lipophilicity of these analogs was suggested to contribute to their enhanced bioavailability. acs.org
| Compound Class | In Vitro Activity (IC50) | In Vivo Activity | Reference |
|---|---|---|---|
| 2-Alkyl Benzimidazoles | 10⁻⁵ - 10⁻⁷ M | ED50: 5-20 mg/kg (IV, rat) | nih.gov |
| Benzimidazole-7-carboxylic acids (e.g., CV-11974) | Potent AT1 selective antagonism | Orally active, long-acting antihypertensive | nih.gov |
| Derivatives with 5-oxo-1,2,4-oxadiazole ring | 10⁻⁶ - 10⁻⁷ M | >50% inhibition of AII pressor response at 1 mg/kg (PO) | acs.org |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Influence of Substituent Position and Nature on Biological Profiles
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that modifications at the N-1, C-2, C-5, and C-6 positions significantly influence the therapeutic potential of these compounds. nih.govresearchgate.net
For Angiotensin II receptor antagonists, the presence of a carboxylic acid group at the 7-position is a key determinant for potent and insurmountable antagonism. nih.gov The substituent at the 2-position also plays a crucial role in receptor binding and activity. nih.gov In the context of anti-inflammatory activity, which can be related to some of the targets discussed, the substitution pattern greatly affects the mechanism of action. For example, substitution with an anacardic acid moiety at C-2 leads to COX-2 inhibition, while a 5-carboxamide or sulfamoyl group results in cannabinoid receptor antagonism. nih.govnih.gov
The nature of the substituent is as important as its position. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the benzimidazole ring system, thereby affecting its interaction with biological targets. researchgate.net For instance, in one series of anti-inflammatory agents, the activity was found to be dependent on the groups substituted at the C-6 position. nih.gov The length of a linker between a functional group and the C-2 position of the benzimidazole also influenced the activity, with an inverse relationship being observed. nih.gov
Rational Design Based on Pharmacophore Models
The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for a diverse range of biological targets. researchgate.netnih.gov Rational drug design and pharmacophore modeling are extensively used to develop novel benzimidazole-based therapeutic agents. nih.govrug.nl
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and exert a particular biological effect. For benzimidazole derivatives, their ability to engage in hydrogen bonding (as both donors and acceptors), π-π stacking, and hydrophobic interactions is key to their binding with macromolecules. nih.gov
In the context of DPP-4 inhibition, molecular docking studies, a key component of rational design, have been used to predict the binding modes of benzimidazole analogs within the enzyme's active site. asianpubs.orgresearchgate.net These studies have shown that the benzimidazole core can form key interactions, such as pi-pi stacking with tyrosine and phenylalanine residues, while various substituents can form hydrogen bonds and van der Waals interactions with other amino acids in the active site. researchgate.net This understanding allows for the rational design of new derivatives with improved potency and selectivity. researchgate.net
Interactions with Biological Targets
Reversible Covalent Binding with Diols in Biological Systems
A defining characteristic of the boronic acid functional group, as present in this compound, is its ability to form reversible covalent bonds with cis-1,2- and 1,3-diols. nih.govresearchgate.net This interaction leads to the formation of cyclic boronate esters. nih.govbath.ac.uk This unique binding mode is highly relevant in biological systems, as many important biomolecules, including sugars, glycoproteins, and some nucleotides, contain diol functionalities. researchgate.net
The formation and stability of the boronate ester are dependent on the pH of the surrounding environment. nih.gov Boronic acids are Lewis acids, and their reaction with diols is generally more favorable at pH values near or above the pKa of the boronic acid. nih.govresearchgate.net The reversibility of this bond is a key feature; the boronate ester can dissociate under certain conditions, such as a change in pH or the presence of competing diols. bath.ac.uknih.gov This dynamic covalent chemistry allows for a responsive interaction with biological targets.
This property has been widely exploited in the development of sensors for saccharides, such as glucose. researchgate.net In the context of a therapeutic agent, the ability of a this compound derivative to form reversible covalent bonds could enable a unique mechanism of action, potentially involving interaction with diol-containing residues on a target protein or with endogenous carbohydrates.
Hydrogen Bonding Interactions with Biomolecules
The benzimidazole ring system is a versatile scaffold in medicinal chemistry, in part due to its ability to engage in various non-covalent interactions, including hydrogen bonding. nih.gov The physicochemical properties of the benzimidazole nucleus, which features both a hydrogen bond donor (the N-H group of the imidazole (B134444) ring) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), allow it to form robust connections with a multitude of biological macromolecules like enzymes and nucleic acids. nih.govnih.gov The bioactivity of molecules containing this moiety is often linked to these interactions within the active sites of target proteins. nih.gov
The introduction of a boronic acid group at the 2-position of the benzimidazole ring adds a unique and potent hydrogen bonding entity. Boronic acids are known to form reversible covalent bonds with the diol groups present in saccharides and catechols, as well as with nucleophilic amino acid side chains such as serine. nih.gov This dual-functionality scaffold, combining the interaction capabilities of both the benzimidazole core and the boronic acid group, allows for multifaceted binding to biological targets.
Table 1: Hydrogen Bonding Interactions of Benzimidazole-Boronic Acid Derivatives with Biomolecular Targets
| Derivative Type | Biomolecular Target (Example) | Key Interacting Residues | Type of Interaction | Reference |
| Phenylboronic acid-substituted benzimidazoles | Bacterial Enzymes (e.g., Dihydropteroate synthase) | Serine, Histidine | Hydrogen bonding via boronic acid group; π-π stacking via benzimidazole core | nih.govjlu.edu.cn |
| Hydroxyphenyl-substituted benzimidazoles | Protein Kinases | Aspartate, Glutamate | O-H···N hydrogen bond between phenol (B47542) and benzimidazole; O-H···O hydrogen bond with backbone | nih.gov |
| General Benzimidazole Scaffold | Nucleic Acids | Phosphate backbone, Bases | N-H···O hydrogen bond from imidazole N-H; N···H-N hydrogen bond from imidazole N | nih.govnih.gov |
Prodrug Concepts Incorporating Benzimidazole-Boronic Acid Moieties
The development of prodrugs is a critical strategy in medicinal chemistry to overcome limitations of active pharmaceutical ingredients, such as poor solubility, instability, or unfavorable pharmacokinetic profiles. nih.gov For benzimidazole-based compounds, prodrug approaches have been successfully employed to enhance properties like water solubility. nih.gov The unique chemical nature of the boronic acid group offers several avenues for its incorporation into prodrug design. nih.gov
A primary strategy for creating prodrugs from boronic acids involves the formation of boronate esters. The boronic acid moiety, B(OH)₂, can be condensed with a diol-containing promoiety to form a cyclic boronate ester. This masks the polar and reactive boronic acid group, which can improve membrane permeability and oral bioavailability. These esters are designed to be stable under neutral pH conditions but are susceptible to hydrolysis in vivo—triggered by physiological pH or specific enzymes—to release the active this compound parent drug at the target site. nih.gov
This approach is analogous to the design of successful boronic acid-containing drugs like the proteasome inhibitor, bortezomib, which is formulated as a mannitol (B672) boronate ester. This formulation enhances the drug's stability and solubility. A similar concept can be applied to this compound derivatives, where the promoiety can be tailored to target specific tissues or to control the rate of drug release. The versatility of boronic acid chemistry allows for the creation of a wide range of prodrugs with finely tuned properties to optimize therapeutic outcomes. nih.gov
Table 2: Prodrug Strategies for Benzimidazole-Boronic Acid Derivatives
| Prodrug Strategy | Masking Group / Promolety | Release Mechanism | Therapeutic Goal | Reference |
| Boronate Ester Formation | Diols (e.g., mannitol, propylene (B89431) glycol) | pH-dependent or enzymatic hydrolysis | Improve aqueous solubility, stability, and oral absorption | nih.gov |
| Self-Immolative Spacers | Diol-containing linkers attached to a targeting ligand | Targeted enzyme action followed by spontaneous cyclization and release | Site-specific drug delivery to cancer cells or other target tissues | nih.gov |
| Co-drug with another active agent | A second drug containing a diol functionality | Hydrolysis of the boronate ester bond | Combination therapy; synergistic effects | N/A |
Theoretical and Computational Investigations
Quantum Chemical Studies
Quantum chemical studies, especially those employing Density Functional Theory (DFT), have become a cornerstone of molecular analysis. nih.govw2bchemicals.com These methods are adept at modeling the electronic and geometric properties of complex organic molecules like benzimidazole (B57391) derivatives, providing a lens into their stability and reactivity. nih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and calculating electronic properties in the ground state. nih.gov For various benzimidazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to determine stable geometries and a suite of electronic descriptors. nih.govw2bchemicals.comacs.org These studies form the basis for understanding how the distribution of electrons influences the molecule's physical and chemical properties.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.govacs.org In studies of benzimidazole derivatives, the HOMO is often localized on the electron-rich benzimidazole ring system, specifically the benzene (B151609) and imidazole (B134444) rings, indicating these are the primary sites for electrophilic attack. w2bchemicals.com Conversely, the LUMO is typically distributed more evenly across the molecule. w2bchemicals.com
Higher EHOMO values suggest a greater tendency for electron donation, enhancing reactivity with electrophiles. w2bchemicals.com Lower ELUMO values indicate a greater ease of accepting electrons, making the molecule more susceptible to nucleophilic attack. These energy values are crucial for predicting how a molecule will interact in chemical reactions. acs.org
| Compound | EHOMO (eV) | ELUMO (eV) |
|---|---|---|
| Chiral Benzimidazole Derivative 3a | -5.83 | -0.22 |
| Chiral Benzimidazole Derivative 3b | -5.95 | -0.57 |
| Chiral Benzimidazole Derivative 3c | -5.91 | -0.58 |
Note: The data in this table is derived from a study on chiral benzimidazole derivatives and is presented to illustrate typical HOMO and LUMO energy values for this class of compounds. nih.gov The values were converted from atomic units (a.u.) to electron volts (eV) for clarity (1 a.u. = 27.2114 eV).
The energy gap (ΔE), calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govacs.org A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive, often termed a "soft" molecule. mdpi.comresearchgate.net
For benzimidazole derivatives, the magnitude of the HOMO-LUMO gap is a key factor in predicting their behavior. nih.gov For instance, a study on certain chiral benzimidazoles found that compounds with smaller energy gaps exhibited higher chemical reactivity. nih.gov This correlation is fundamental; a lower energy requirement for electronic excitation directly translates to greater participation in chemical interactions. mdpi.com
| Compound | ΔE (ELUMO - EHOMO) (eV) | Reactivity Profile |
|---|---|---|
| Chiral Benzimidazole Derivative 3a | 5.61 | Low Reactivity / High Stability |
| Chiral Benzimidazole Derivative 3d | 4.48 | High Reactivity / Low Stability |
| Benzimidazole-Hydrazone C1 (Esp conformer) | 4.02 | Very High Reactivity |
Note: Data is sourced from studies on various benzimidazole derivatives to show the relationship between the energy gap and chemical reactivity. nih.gov
Global reactivity descriptors are derived from HOMO and LUMO energies and provide quantitative measures of chemical reactivity and stability.
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com Hardness and softness are calculated as:
η = (ELUMO - EHOMO) / 2
S = 1 / η Soft molecules are generally more reactive than hard molecules.
Electronegativity (χ) : This is the power of an atom or molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
χ = - (EHOMO + ELUMO) / 2
Electrophilicity Index (ω) : This index measures the energy stabilization when a system acquires additional electronic charge from the environment. researchgate.net It is defined as:
ω = μ² / (2η) = χ² / (2η) A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net
These parameters are essential for comparing the reactivity of different molecules within the same class, such as various substituted benzimidazoles.
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24 |
| Chemical Softness (S) | 1 / η | 0.45 |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 3.26 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.37 |
Note: The values are hypothetical, calculated using representative HOMO (-5.5 eV) and LUMO (-1.0 eV) energies for a benzimidazole derivative to illustrate the application of the formulas.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values.
Red/Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic reactivity. In benzimidazole structures, these regions are typically found around the nitrogen atoms of the imidazole ring.
Blue Regions : This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green Regions : These areas represent neutral or near-zero potential.
MEP analysis provides a clear, visual guide to a molecule's reactivity, complementing the insights gained from FMO analysis.
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. TD-DFT calculations are used to predict the electronic absorption and emission spectra (UV-Visible spectra) of molecules, providing information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*).
For benzimidazole derivatives, TD-DFT has been used to study phenomena such as excited-state intramolecular proton transfer (ESIPT), a process crucial for the fluorescence properties of many related compounds. By simulating the potential energy surfaces of both the ground and excited states, researchers can understand the mechanisms of photophysical processes. These simulations are vital for designing molecules with specific optical properties, such as fluorophores for biological imaging.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide valuable information about conformational changes, interactions with solvents, and the stability of molecular complexes.
Conformational Analysis and Dynamic Behavior in Solution
For benzimidazole derivatives, MD simulations can elucidate the preferred conformations of the molecule in a solution, which is crucial for understanding its chemical reactivity and biological activity. The planarity of the benzimidazole ring system is a key feature, but the rotational freedom around the bond connecting the boronic acid group at the 2-position would be a significant factor in its dynamic behavior.
Simulations would likely show that the orientation of the boronic acid group relative to the benzimidazole core is flexible, influenced by interactions with solvent molecules. In aqueous solutions, hydrogen bonding between the boronic acid hydroxyl groups and water molecules would play a critical role in stabilizing certain conformations.
Ligand-Protein Binding Dynamics (if directly relevant to Benzimidazole-2-boronic acid)
While specific studies on this compound are unavailable, research on other benzimidazole-based compounds indicates their potential as enzyme inhibitors. MD simulations are instrumental in understanding the dynamics of how these molecules bind to protein targets.
For a hypothetical interaction of this compound with a protein, MD simulations could reveal:
The stability of the ligand-protein complex over time.
Key amino acid residues involved in the binding.
The role of water molecules in mediating the interaction.
Conformational changes in both the ligand and the protein upon binding.
In Silico Drug Design and Virtual Screening
In silico methods are integral to modern drug discovery, allowing for the rapid screening of large compound libraries and the prediction of their pharmacological properties.
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies would be employed to identify potential protein targets and estimate the strength of the binding affinity.
The benzimidazole scaffold is a common feature in many biologically active compounds. Docking studies on analogous compounds often show interactions with key enzymes involved in various diseases. The boronic acid moiety is of particular interest as it can form covalent bonds with serine, threonine, or cysteine residues in the active sites of certain enzymes, leading to potent and often irreversible inhibition.
Table 1: Representative Binding Affinities of Benzimidazole Derivatives with Various Protein Targets (Hypothetical for this compound)
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Serine Protease | -8.5 | Ser195, His57, Asp102 |
| Kinase | -7.9 | Asp168, Lys72, Glu91 |
| Metalloproteinase | -8.2 | His202, His208, Glu203 |
This data is illustrative and based on typical values observed for similar compounds.
Prediction of Drug-Likeness and Pharmacokinetic Characteristics (e.g., ADME analysis)
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the viability of a compound as a drug candidate. Various computational models can predict these characteristics.
For this compound, an in silico ADME analysis would likely assess parameters such as:
Lipinski's Rule of Five: To evaluate drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Aqueous Solubility: Predicting its solubility in water, which affects absorption.
Blood-Brain Barrier (BBB) Permeability: To determine if the compound is likely to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: To predict potential drug-drug interactions.
Table 2: Predicted Physicochemical and ADME Properties for a Generic Benzimidazole Boronic Acid Analog
| Property | Predicted Value |
| Molecular Weight | < 500 g/mol |
| LogP | 1.5 - 3.0 |
| Hydrogen Bond Donors | 2-3 |
| Hydrogen Bond Acceptors | 3-4 |
| Polar Surface Area | 60-80 Ų |
| BBB Permeability | Low to Moderate |
These values are estimations based on the general characteristics of similar molecular structures.
Correlation of Theoretical Parameters with Experimental Observations
A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental data. For benzimidazole derivatives, a strong correlation is often observed between calculated and experimentally determined properties.
For instance, the predicted binding affinities from molecular docking studies can be compared with experimentally measured IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). A good correlation would validate the computational model and provide confidence in its predictive power for designing new, more potent analogs.
Similarly, theoretical predictions of molecular geometry and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be correlated with experimental data from X-ray crystallography and spectroscopic techniques, respectively.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While established methods for synthesizing benzimidazole (B57391) derivatives exist, the future focus will be on developing more efficient, selective, and sustainable routes. eurekaselect.comresearchgate.net Traditional methods often require harsh conditions, long reaction times, and the use of toxic solvents, which present environmental and economic challenges. ijpdd.orgresearchgate.net
Emerging research is geared towards overcoming these limitations. One promising approach involves the use of novel catalysts to facilitate the synthesis under milder conditions. For instance, the use of boron sulfonic acid and boric acid has been shown to be effective for the synthesis of benzimidazole derivatives in water at room temperature, offering high yields and a greener alternative to conventional methods. sphinxsai.comresearchgate.net Microwave-assisted synthesis represents another significant advancement, providing a rapid and efficient method for producing 1,2-disubstituted benzimidazoles under solvent-free conditions, often with very high selectivity and in a fraction of the time required by conventional heating. nih.gov Researchers are also exploring the use of nanocatalysts, which offer high surface area and enhanced catalytic activity, further improving reaction efficiency. biointerfaceresearch.comvinhuni.edu.vn
| Catalyst/Method | Key Advantages | Relevant Findings |
| Boron Sulfonic Acid (BSA) | Green synthesis, mild conditions, high yields | Efficiently catalyzes the synthesis of various substituted benzimidazoles in water. sphinxsai.com |
| Boric Acid | Inexpensive, eco-friendly, room temperature | Enables one-pot synthesis of 2-substituted benzimidazoles in water with good yields. researchgate.net |
| Microwave Irradiation | Rapid reaction times, high selectivity, solvent-free | Reduces reaction times from hours to minutes and significantly enhances yields for 1,2-disubstituted benzimidazoles. nih.gov |
| Nanocatalysts (e.g., CuO, ZnO) | High catalytic activity, reusability, solvent-free options | Facilitate synthesis with advantages like short reaction times and scalability. vinhuni.edu.vn |
Exploration of New Catalytic Transformations Utilizing Benzimidazole-Boronic Acids
The application of benzimidazole derivatives extends into the realm of catalysis, where they can act as ligands or catalysts in various organic transformations. enpress-publisher.comresearchgate.net The presence of the boronic acid group in benzimidazole-2-boronic acid opens up new avenues for its use in catalysis, particularly in cross-coupling reactions.
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, heavily relies on boronic acids. nbinno.com Research is emerging on novel palladium-catalyzed tandem reactions that incorporate benzimidazoles and boronic acids, demonstrating complex and highly selective transformations. acs.org Benzimidazolium salts, derived from benzimidazoles, have been used to generate palladium nanoparticles in situ, which act as highly effective catalysts for Suzuki-Miyaura coupling reactions, including under microwave-assisted conditions. tubitak.gov.tr
Future investigations will likely explore the direct use of benzimidazole-boronic acids as bifunctional catalysts or specialized ligands. The benzimidazole core can coordinate with a metal center, while the boronic acid moiety can participate in transmetalation or act as a Lewis acid activator. Furthermore, derivatives like N-hydroxy benzimidazoles have shown promise as efficient hydrogen atom abstractors, suggesting a role in hydrogen atom transfer (HAT) reactions. rsc.org This dual functionality could lead to the development of novel catalytic systems with unique reactivity and selectivity for a range of chemical transformations.
Integration into Advanced Functional Materials and Nanotechnology
The convergence of benzimidazole-boronic acid chemistry with materials science and nanotechnology is a rapidly growing area of interest. wiley.com The unique electronic properties and binding capabilities of this compound make it an excellent building block for creating sophisticated functional materials.
A significant emerging application is the development of supramolecular hybrid systems. Recent studies have shown that boronic acid-substituted benzimidazole derivatives can be conjugated with glutathione-functionalized graphene quantum dots (G-GQDs). bohrium.comresearchgate.netitu.edu.tr These hybrids are formed through π-π stacking interactions and exhibit enhanced properties, such as improved antimicrobial activity against human pathogens. bohrium.comitu.edu.tr This approach highlights a new direction for creating functionalized nanomaterials with potential applications in biomedicine. bohrium.com
Nanotechnology is also being applied to the synthesis of benzimidazole derivatives themselves, with magnetic nanoparticles emerging as a new class of highly efficient and recyclable catalysts. biointerfaceresearch.com Looking forward, the integration of this compound into metal-organic frameworks (MOFs), polymers, and other nanomaterials could lead to the development of advanced sensors, electronics, and catalytic systems. nbinno.comrsc.org The ability of the boronic acid group to interact with diols also presents opportunities for creating responsive materials that can react to specific biological molecules like sugars.
Precision Medicine Applications and Targeted Delivery Systems
Benzimidazole derivatives have gained significant attention as potential anticancer agents, making them a key scaffold in the development of targeted therapies, a cornerstone of precision medicine. nih.govnih.govscispace.com The unique structure of benzimidazoles allows them to interact with various biological targets within living systems. nih.gov
The future of benzimidazole-based therapeutics lies in enhancing their specificity and efficacy through targeted delivery systems. Nanoparticle-based drug delivery is a promising strategy to overcome challenges such as poor solubility and off-target toxicity associated with many potent compounds. researchgate.net By encapsulating benzimidazole derivatives within nanoparticles, it is possible to improve their bioavailability and control their release. researchgate.net
The boronic acid moiety offers a powerful tool for active targeting. Boronic acids can form reversible covalent bonds with diol-containing molecules, which are present on the surface of certain cancer cells. This interaction can be exploited to direct drug-loaded nanoparticles specifically to tumor sites. nih.gov For example, nanoparticles can be functionalized with boronic acid-containing targeting moieties to enhance their uptake by cancer cells. nih.gov This targeted approach not only increases the concentration of the drug at the tumor site but also minimizes damage to healthy tissues, aligning perfectly with the goals of precision medicine. researchgate.net
| Delivery Strategy | Mechanism | Potential Advantage |
| Nanoparticle Encapsulation | Encapsulating benzimidazole drugs in nanocarriers (e.g., polymeric micelles, lipid nanoparticles). researchgate.net | Improved solubility, enhanced bioavailability, and controlled release. researchgate.net |
| Active Targeting | Functionalizing nanoparticles with ligands (e.g., boronic acids, antibodies) that bind to receptors overexpressed on cancer cells. researchgate.netnih.gov | Increased drug accumulation at the tumor site and reduced systemic toxicity. researchgate.net |
| Stimuli-Responsive Systems | Designing nanoparticles that release their payload in response to tumor-specific stimuli (e.g., pH, enzymes). researchgate.net | More precise and efficient drug release directly within the tumor microenvironment. researchgate.net |
Synergistic Approaches Combining Experimental and Computational Methodologies
The design and development of new molecules based on this compound are increasingly being driven by a synergy between experimental synthesis and computational modeling. This integrated approach accelerates the discovery process, reduces costs, and provides deeper insights into molecular interactions and mechanisms of action.
Computational tools such as molecular docking and molecular dynamics (MD) simulations are now routinely used to predict how benzimidazole derivatives will interact with specific biological targets, such as enzymes or proteins. nih.govnih.govresearchgate.net For example, studies have combined the synthesis of novel boronic acid-substituted benzimidazoles with molecular docking calculations to correlate their chemical structures with their antimicrobial activity. bohrium.comitu.edu.tr These computational models can identify key binding interactions and help prioritize which compounds are most promising for synthesis and experimental testing. nih.gov
This synergistic workflow is becoming a standard in modern drug discovery and materials science. nih.gov Future research will see even tighter integration of these methodologies. In silico screening of virtual libraries of benzimidazole-boronic acid derivatives will guide experimental efforts, while experimental results will be used to refine and validate computational models. This iterative cycle of design, synthesis, testing, and modeling will be crucial for developing new compounds with optimized properties for therapeutic or material applications. researchgate.netqu.edu.qa
Addressing Environmental and Sustainability Considerations in Research and Development
In line with the global push towards sustainable development, a major future direction for research involving this compound is the adoption of green chemistry principles. chemmethod.com The chemical industry is increasingly focused on designing products and processes that minimize the use and generation of hazardous substances. chemmethod.comeprajournals.com
Traditional synthetic routes for benzimidazoles often rely on harsh reagents, toxic organic solvents, and energy-intensive conditions, leading to significant environmental concerns and waste generation. ijpdd.orgeprajournals.com Future research will prioritize the development of eco-friendly and sustainable synthetic methods. Key areas of focus include:
Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water. ijpdd.orgsphinxsai.com
Solvent-Free Reactions: Conducting reactions without any solvent, which reduces waste and simplifies purification. nih.goveprajournals.com
Renewable Feedstocks: Utilizing starting materials derived from biomass to reduce reliance on fossil fuels. eprajournals.com
Catalysis: Employing recyclable and non-toxic catalysts to improve reaction efficiency and minimize waste. ijpdd.org
By integrating these principles, the scientific community can ensure that the development and production of valuable compounds like this compound are conducted in an environmentally responsible and sustainable manner. eprajournals.com
Q & A
Q. Critical parameters :
- Catalyst system : Pd(OAc)₂ with SPhos ligand improves coupling efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance boronate stability but may reduce reaction rates.
- Temperature : Higher temperatures (80°C) accelerate cross-coupling but risk decomposition of the boronic acid moiety.
Advanced: How can researchers resolve discrepancies in reported catalytic efficiencies of this compound in cross-coupling reactions?
Answer:
Discrepancies often arise from variations in:
- Catalyst loading : Lower Pd concentrations (<1 mol%) may reduce side reactions but slow kinetics .
- Base selection : K₂CO₃ vs. Cs₂CO₃ can alter reaction pH and boronate activation .
- Steric hindrance : Bulky substituents on the benzimidazole core reduce coupling yields.
Q. Methodological approach :
- Conduct control experiments with standardized conditions (e.g., 2 mol% Pd(OAc)₂, SPhos ligand, THF, 60°C).
- Use Hammett plots to quantify electronic effects of substituents on reaction rates.
- Compare results with computational models (DFT) to identify rate-limiting steps .
Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what challenges arise?
Answer:
- ¹H/¹³C NMR : Confirm benzimidazole ring protons (δ 7.0–8.5 ppm) and boronate B-O bonds (δ 3.5–5.0 ppm). Pitfall: Boron’s quadrupolar moment broadens peaks, requiring high-field instruments .
- Mass spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for boron (¹⁰B/¹¹B) .
- X-ray crystallography : Resolve boronate geometry (e.g., trigonal planar vs. tetrahedral coordination) .
Advanced: How do electronic and steric effects govern the regioselectivity of this compound in multi-component reactions?
Answer:
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the benzimidazole ring increase boronate electrophilicity, favoring nucleophilic attack at the 2-position .
- Steric effects : Bulky substituents (e.g., aryl groups) at the 1-position hinder cross-coupling at the 2-boronate site, reducing yields .
Q. Experimental validation :
- Synthesize derivatives with varying substituents (e.g., -CH₃, -Cl, -CF₃) and compare reaction outcomes .
- Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
Advanced: What strategies mitigate instability issues of this compound under aqueous or oxidative conditions?
Answer:
- Protection of boronate : Convert to trifluoroborate salts (e.g., K[ArBF₃]) to enhance stability .
- Storage conditions : Anhydrous DMSO or THF at -20°C under inert gas (N₂/Ar) minimizes hydrolysis .
- Additives : Include radical scavengers (e.g., BHT) to prevent oxidative deboronation .
Basic: How is the purity of this compound assessed, and what contaminants are common?
Answer:
- HPLC/LC-MS : Quantify residual solvents (DMF, THF) or unreacted starting materials (e.g., o-phenylenediamine derivatives) .
- Elemental analysis : Verify boron content (theoretical ~8.5%) to detect hydrolysis byproducts (e.g., boric acid) .
Advanced: Can computational models predict the biological activity of this compound derivatives?
Answer:
- Molecular docking : Screen against target proteins (e.g., proteases) using AutoDock Vina to prioritize synthesis .
- QSAR studies : Correlate substituent electronic parameters (σ, π) with bioactivity (e.g., IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
